molecular formula C8H13N3 B1516766 2-(1H-Imidazol-2-yl)cyclopentanamine

2-(1H-Imidazol-2-yl)cyclopentanamine

Cat. No.: B1516766
M. Wt: 151.21 g/mol
InChI Key: VNGQJKGCYDAIMD-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(1H-Imidazol-2-yl)cyclopentanamine

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 2-(1H-Imidazol-2-yl)cyclopentanamine is characterized by a cyclopentane ring directly bonded to the 2-position of an imidazole ring, with an amino group positioned on the cyclopentane ring structure. According to established chemical databases, this compound possesses the molecular formula C8H13N3 with a molecular weight of 151.21 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(1H-imidazol-2-yl)cyclopentan-1-amine, reflecting the substitution pattern where the imidazole ring is attached at the 2-position of the cyclopentanamine core.

The compound is assigned Chemical Abstracts Service registry number 41832-28-4, which serves as its unique identifier in chemical databases. Alternative synonyms include 2-(1H-Imidazol-2-yl)cyclopentanamine and 933759-38-7, demonstrating the various naming conventions employed across different chemical literature sources. The structural connectivity involves a direct carbon-carbon bond between the cyclopentane ring and the imidazole heterocycle, creating a rigid bicyclic framework that influences the compound's conformational preferences.

The imidazole moiety contains two nitrogen atoms in a five-membered aromatic ring system, with one nitrogen bearing a hydrogen atom (1H-imidazole), while the cyclopentane ring adopts a non-planar conformation typical of saturated five-membered carbocycles. The amino functional group provides a site for potential hydrogen bonding interactions and chemical modifications, contributing to the compound's versatility in synthetic applications. This molecular architecture creates opportunities for coordination with metal ions through the imidazole nitrogen atoms, enhancing the compound's potential biological activity and catalytic applications.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of imidazole-containing cyclopentane derivatives reveal important insights into the three-dimensional arrangement and conformational preferences of these molecular systems. While specific crystal structure data for 2-(1H-Imidazol-2-yl)cyclopentanamine remains limited in the current literature, analysis of related compounds provides valuable structural information. The cyclopentane ring typically adopts an envelope or twist conformation to minimize ring strain, with the amino substituent influencing the preferred conformational state through steric and electronic effects.

Computational conformational analysis indicates that the imidazole ring maintains planarity due to its aromatic character, while the cyclopentane ring exhibits conformational flexibility characteristic of saturated five-membered rings. The relative orientation between the imidazole and cyclopentane rings is governed by the rotational barrier around the connecting carbon-carbon bond, with steric interactions between the ring systems influencing the preferred dihedral angles. Related crystallographic studies of similar imidazole-cyclopentane derivatives demonstrate that intermolecular hydrogen bonding patterns involving the imidazole nitrogen atoms and amino groups significantly influence crystal packing arrangements.

The molecular geometry shows characteristic bond lengths and angles consistent with typical imidazole and cyclopentane systems. Carbon-nitrogen bond lengths in the imidazole ring range from 1.31 to 1.38 angstroms, reflecting the aromatic character and electron delocalization within the heterocycle. The cyclopentane ring exhibits standard carbon-carbon bond lengths of approximately 1.54 angstroms, with bond angles deviating from the ideal tetrahedral geometry due to ring strain effects. These structural parameters are crucial for understanding the compound's chemical reactivity and potential binding interactions with biological targets.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(1H-Imidazol-2-yl)cyclopentanamine through analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that enable unambiguous identification of the compound's structural features. The imidazole ring protons appear in the aromatic region between 7.0 and 8.0 parts per million, with the proton at the 4-position of the imidazole ring typically appearing as a distinct signal due to its unique electronic environment.

The cyclopentane ring protons exhibit complex multipicity patterns in the aliphatic region between 1.5 and 3.0 parts per million, reflecting the ring's conformational dynamics and the influence of the attached imidazole and amino substituents. The amino group protons may appear as exchangeable signals, often observed as broad singlets in the chemical shift range of 1.0 to 3.0 parts per million, depending on the solvent system and measurement conditions. Integration ratios confirm the expected number of protons for each structural element, providing quantitative verification of the molecular composition.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the imidazole carbon atoms, typically appearing between 120 and 160 parts per million, while the cyclopentane carbon signals appear in the aliphatic region between 20 and 60 parts per million. The carbon bearing the amino group exhibits a characteristic downfield shift compared to unsubstituted cyclopentane carbons due to the electron-withdrawing effect of the nitrogen atom. Coupling patterns observed in two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural confirmation through connectivity analysis between adjacent carbon and hydrogen atoms.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (parts per million) Multiplicity Assignment
Imidazole Ring Protons 7.0 - 8.0 Singlet/Doublet Aromatic hydrogen
Cyclopentane Ring Protons 1.5 - 3.0 Multiplet Aliphatic hydrogen
Amino Group Protons 1.0 - 3.0 Broad Singlet Exchangeable hydrogen
Imidazole Carbon Atoms 120 - 160 - Aromatic carbon
Cyclopentane Carbon Atoms 20 - 60 - Aliphatic carbon
Infrared Spectral Fingerprinting

Infrared spectroscopy provides distinctive fingerprint identification for 2-(1H-Imidazol-2-yl)cyclopentanamine through characteristic absorption bands corresponding to specific functional groups and molecular vibrations. The amino group exhibits characteristic stretching vibrations in the 3200 to 3500 wavenumber region, appearing as medium to strong intensity bands that may show splitting due to symmetric and asymmetric stretching modes. The imidazole ring nitrogen-hydrogen stretching vibration typically appears as a broad absorption band around 3000 to 3300 wavenumbers, often overlapping with amino group absorptions.

The aromatic carbon-carbon stretching vibrations of the imidazole ring produce characteristic absorption bands in the 1400 to 1600 wavenumber region, while the aliphatic carbon-hydrogen stretching vibrations from the cyclopentane ring appear around 2800 to 3000 wavenumbers. Ring breathing modes and out-of-plane bending vibrations provide additional structural information in the fingerprint region below 1500 wavenumbers, where the specific pattern of absorption bands serves as a unique identifier for this molecular structure.

Comparative analysis with related imidazole-containing compounds reveals that the combination of imidazole and cyclopentane structural elements produces a distinctive infrared spectral pattern. The presence of both aromatic and aliphatic carbon-hydrogen stretching vibrations, combined with characteristic nitrogen-containing functional group absorptions, enables confident identification of the compound even in complex mixtures. Systematic variations in band intensities and positions provide information about conformational preferences and intermolecular interactions in different physical states.

Functional Group Wavenumber Range (cm⁻¹) Intensity Vibrational Mode
Amino Group Stretching 3200 - 3500 Medium-Strong N-H Stretch
Imidazole N-H Stretching 3000 - 3300 Medium-Broad N-H Stretch
Aromatic C-H Stretching 3000 - 3100 Medium C-H Stretch
Aliphatic C-H Stretching 2800 - 3000 Strong C-H Stretch
Aromatic C=C Stretching 1400 - 1600 Medium C=C Stretch
Ring Breathing Modes 800 - 1500 Variable Ring Deformation
Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(1H-Imidazol-2-yl)cyclopentanamine reveals characteristic fragmentation patterns that provide structural confirmation and enable compound identification through molecular ion peaks and fragment ion analysis. The molecular ion peak appears at mass-to-charge ratio 151, corresponding to the molecular weight of the intact compound. Under electron ionization conditions, the compound undergoes predictable fragmentation reactions that reflect the inherent stability and bonding patterns within the molecular structure.

Primary fragmentation typically involves cleavage of the bond connecting the imidazole and cyclopentane rings, producing fragment ions corresponding to the individual ring systems. The imidazole fragment appears at mass-to-charge ratio 68, consistent with the molecular formula C3H4N2, while cyclopentanamine-derived fragments appear at various lower mass values depending on the specific fragmentation pathway. Loss of the amino group through alpha-cleavage reactions produces characteristic fragment ions that confirm the presence and position of this functional group within the molecular structure.

Secondary fragmentation processes involve ring-opening reactions and hydrogen rearrangements that provide additional structural information. The cyclopentane ring may undergo ring-opening to produce linear alkyl fragments, while the imidazole ring exhibits greater stability due to its aromatic character. Mass spectral fragmentation patterns serve as unique fingerprints for compound identification and can distinguish between structural isomers through differences in fragmentation pathways and relative fragment ion intensities.

The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often resulting from formation of resonance-stabilized carbocations or radical cations. Accurate mass measurements using high-resolution mass spectrometry provide elemental composition determination for both molecular and fragment ions, confirming the proposed molecular formula and structural assignments. Tandem mass spectrometry experiments enable detailed fragmentation pathway elucidation through controlled collision-induced dissociation of selected precursor ions.

Fragment Ion Mass-to-Charge Ratio Molecular Formula Structural Assignment
Molecular Ion 151 C8H13N3 Intact Molecule
Imidazole Fragment 68 C3H4N2 Imidazole Ring
Cyclopentane Base 83 C5H9N Cyclopentanamine
Ring-Opened Fragment 55 C4H7 Linear Alkyl Chain
Amino Loss Fragment 136 C8H12N2 Molecular Ion - NH2

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)cyclopentan-1-amine

InChI

InChI=1S/C8H13N3/c9-7-3-1-2-6(7)8-10-4-5-11-8/h4-7H,1-3,9H2,(H,10,11)

InChI Key

VNGQJKGCYDAIMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)C2=NC=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following compounds share structural similarities with 2-(1H-Imidazol-2-yl)cyclopentanamine:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(1H-Imidazol-2-yl)cyclopentanamine C₈H₁₃N₃ 151.21 Cyclopentane fused to imidazole and amine
N-(1H-Imidazol-2-ylmethyl)cyclopentanamine C₉H₁₅N₃ 165.24 Imidazole linked via methylene bridge to cyclopentane
(1H-Benzo[d]imidazol-2-yl)(cyclohexyl)methanamine C₁₄H₁₉N₃ 229.33 Benzimidazole (fused benzene-imidazole) with cyclohexane
2-(1H-Imidazol-2-yl)ethanamine dihydrochloride C₅H₁₁Cl₂N₃ 184.07 Ethylamine chain connecting imidazole and amine (salt form)
Key Observations:
  • Rigidity vs. Flexibility : The cyclopentane backbone in the target compound imposes steric constraints absent in the ethylamine chain of 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride .
  • Solubility : The dihydrochloride salt in likely exhibits higher aqueous solubility than the free-base amines .
Thermodynamic Properties:

While direct data for 2-(1H-Imidazol-2-yl)cyclopentanamine are unavailable, Table S12 in provides insights into related imidazole-pyridine derivatives. For example:

  • Sublimation Gibbs Energy (ΔGfus) and Enthalpy (ΔHfus) correlate with volatility and thermal stability.
  • Fusion Temperature (Tfus) reflects crystallinity; lower Tfus values suggest easier processing.

The target compound’s cyclopentane ring may increase melting points compared to linear analogues like 2-(1H-Imidazol-2-yl)ethanamine due to enhanced molecular packing .

Preparation Methods

General Synthetic Strategies for Imidazole-Substituted Cycloalkyl Amines

The synthesis of compounds like 2-(1H-Imidazol-2-yl)cyclopentanamine typically involves multicomponent reactions, cyclocondensations, or functional group transformations that introduce the imidazole ring onto a cyclopentane scaffold bearing an amino group.

Multicomponent Reactions Involving Cyclopentanone Derivatives

One efficient approach is the use of cyclopentanone or its derivatives as starting materials, which undergo condensation and cyclization reactions to form the imidazole ring attached to the cyclopentane moiety.

  • Example from Related Literature: Raja et al. synthesized cyclopentane-fused heterocycles by reacting cyclopentanone with sodium methoxide and methyl formate to form (E) and (Z)-(2-oxocyclopentylidene)methanolate intermediates. These intermediates then reacted with cyanothioacetamide and other reagents to build complex heterocyclic structures containing imidazole-like rings fused to cyclopentane.

  • This method highlights the utility of cyclopentanone as a versatile precursor for imidazole-containing cyclopentylamines via sequential nucleophilic additions and cyclizations.

Cyclocondensation and Ring-Closure Reactions

Cyclocondensation reactions between amino-containing cyclopentane derivatives and aldehydes or other carbonyl compounds are common for imidazole ring formation.

  • General Procedure: Amino-cyclopentane derivatives react with aldehydes and ammonium acetate or related nitrogen sources under reflux or microwave irradiation to form imidazole rings through condensation and cyclization steps. The reaction conditions are optimized for temperature, catalyst type, and solvent to maximize yields.

  • Advantages: These methods are often simple, environmentally friendly, and provide good yields of the target imidazole derivatives.

Use of Amine Precursors and Ethyl Cyanoacetate in One-Pot Syntheses

The El-Saghier reaction demonstrates a green, one-pot synthesis of imidazole derivatives involving amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride under neat or reflux conditions.

  • Procedure: Different amines are reacted sequentially with ethyl cyanoacetate and ethyl glycinate hydrochloride at 70 °C for 2 hours, leading to ring closure and formation of imidazole derivatives. This method involves nucleophilic attack of the amino group on cyano and ester functionalities, followed by elimination and cyclization to form the imidazole ring.

  • This approach could be adapted for cyclopentanamine derivatives by using 2-aminocyclopentane or related amines as starting materials.

Catalytic and Microwave-Assisted Methods

Microwave irradiation has been employed to accelerate the formation of imidazole rings in cyclopentane derivatives.

  • Example: Microwave-assisted synthesis of heterocycles from cyclopentanone derivatives and nitrogen sources at moderate temperatures (around 70 °C) for 30-40 minutes has been reported, providing efficient ring closure and improved yields.

  • Catalysts such as ammonium acetate or organic bases are used to facilitate the condensation and cyclization steps.

Purification and Characterization

After synthesis, purification is typically achieved by silica gel chromatography or recrystallization. Characterization methods include:

  • Spectroscopic Techniques: FTIR, ^1H NMR, ^13C NMR, and elemental analysis confirm the structure and purity of the synthesized 2-(1H-Imidazol-2-yl)cyclopentanamine derivatives.

Summary Table of Preparation Methods

Method Type Starting Materials Reaction Conditions Key Features Yield Range (%) References
Multicomponent condensation Cyclopentanone, sodium methoxide, methyl formate, cyanothioacetamide Reflux, sequential additions Builds fused heterocycles Moderate to good
Cyclocondensation with aldehydes Amino-cyclopentane, aldehydes, ammonium acetate Reflux or microwave irradiation at ~70 °C Simple, green, good yields Moderate to good
One-pot El-Saghier reaction Amines, ethyl cyanoacetate, ethyl glycinate hydrochloride Neat or ethanol reflux at 70 °C for 2 h Green, sequential nucleophilic attack Moderate
Microwave-assisted synthesis Cyclopentanone derivatives, nitrogen sources Microwave irradiation at 70 °C for 30-40 min Fast, efficient, catalyst-assisted Moderate to good

Research Findings and Optimization Notes

  • The choice of catalyst and temperature critically influences the yield and selectivity of the imidazole ring formation.

  • Sequential addition of reagents, as in the El-Saghier method, improves product formation by controlling intermediate reactivity.

  • Microwave-assisted methods reduce reaction times significantly while maintaining or improving yields.

  • Purification methods like silica gel chromatography and recrystallization are essential to obtain analytically pure compounds for further applications.

Q & A

Q. What are the recommended synthetic routes for 2-(1H-Imidazol-2-yl)cyclopentanamine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via cyclization reactions or coupling imidazole derivatives with cyclopentanamine precursors. For example, imidazole-thiol intermediates (e.g., 2-mercaptoimidazole) can undergo nucleophilic substitution with halogenated cyclopentane derivatives under inert atmospheres . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy .

Q. How can the stereochemistry of 2-(1H-Imidazol-2-yl)cyclopentanamine be experimentally resolved?

  • Methodological Answer : Chiral resolution via HPLC using a Chiralpak® IA column (hexane/isopropanol, 90:10) can separate enantiomers. Absolute configuration determination requires single-crystal X-ray diffraction (SC-XRD) with software suites like WinGX for data refinement . For dynamic stereochemical analysis, variable-temperature NMR can monitor ring-flipping in the cyclopentane moiety .

Advanced Research Questions

Q. What strategies optimize the synthesis of 2-(1H-Imidazol-2-yl)cyclopentanamine under green chemistry principles?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional) and improves yield by 15–20% . Solvent-free conditions using catalytic p-toluenesulfonic acid (PTSA) minimize waste. Real-time monitoring via FT-IR spectroscopy ensures reaction completion without intermediate isolation .

Q. How can researchers investigate metal-binding interactions of 2-(1H-Imidazol-2-yl)cyclopentanamine?

  • Methodological Answer : The imidazole nitrogen is a potent metal ligand. Titration experiments with Zn²⁺ or Cu²⁺ salts monitored via UV-Vis spectroscopy (λ = 250–400 nm) reveal binding stoichiometry. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd). SC-XRD of metal complexes (e.g., with AgNO₃) provides structural insights .

Q. How do sublimation properties influence purification, and what thermodynamic parameters are critical?

  • Methodological Answer : Sublimation enthalpy (ΔH°) and Gibbs energy (ΔG°) dictate optimal purification conditions. For analogues (Table S12), ΔH° ranges 90–110 kJ/mol, requiring vacuum sublimation at 80–100°C . Thermogravimetric analysis (TGA) identifies decomposition thresholds, ensuring purity >98% .
Compound Analogue ΔG° (kJ/mol)ΔH° (kJ/mol)Tfus (°C)
2-(1H-Imidazol-2-yl)pyridine85.2102.3145
2-Cyclopentylthio-imidazole78.998.7132

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Conduct:
  • Microsomal stability assays (e.g., liver microsomes + NADPH) to assess metabolic degradation.
  • Solubility studies (shake-flask method, pH 7.4 buffer) paired with logP calculations (ChemAxon).
  • Pharmacokinetic profiling in rodent models via LC-MS/MS to measure plasma half-life and tissue distribution .

Q. What computational tools predict the pharmacokinetic and toxicological profile of this compound?

  • Methodological Answer : Use in silico platforms:
  • ADMET Prediction : SwissADME for bioavailability radar (TPSA, logP).
  • Toxicity : ProTox-II for hepatotoxicity and CYP inhibition potential.
  • Molecular Docking : AutoDock Vina to simulate interactions with targets like 5-HT receptors or cytochrome P450 enzymes .

Structural and Analytical Questions

Q. Which crystallographic techniques are suitable for characterizing 2-(1H-Imidazol-2-yl)cyclopentanamine?

  • Methodological Answer : SC-XRD with a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Data refinement via Olex2 or SHELXL ensures accuracy (R-factor < 0.05). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Q. How does substituent variation on the imidazole ring affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Bioassays (e.g., antimicrobial MIC tests) paired with Hammett σ constants correlate electronic effects with activity .

Data Contradiction and Validation

Q. What validation protocols ensure reproducibility in synthetic yields across labs?

  • Methodological Answer :
    Standardize reaction parameters (temperature ±1°C, humidity <30%) and reagent batches (e.g., Sigma-Aldrich ≥99% purity). Interlab validation via round-robin testing with detailed SOPs reduces variability. Statistical analysis (e.g., ANOVA) identifies outlier steps .

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